4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

UV Absorber Benzophenone Polymer Additive

4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS 84794-99-0), with the IUPAC name (4-fluorophenyl)-(2-hydroxy-4-octoxyphenyl)methanone and molecular formula C21H25FO3 , is a substituted benzophenone derivative. It is structurally characterized by a 4-fluorophenyl moiety linked to a 2-hydroxy-4-(octyloxy)phenyl group via a ketone bridge.

Molecular Formula C21H25FO3
Molecular Weight 344.4 g/mol
CAS No. 84794-99-0
Cat. No. B12686978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone
CAS84794-99-0
Molecular FormulaC21H25FO3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)O
InChIInChI=1S/C21H25FO3/c1-2-3-4-5-6-7-14-25-18-12-13-19(20(23)15-18)21(24)16-8-10-17(22)11-9-16/h8-13,15,23H,2-7,14H2,1H3
InChIKeyLHIZUAMWFQUYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS 84794-99-0): A Technical Baseline for Scientific Procurement


4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS 84794-99-0), with the IUPAC name (4-fluorophenyl)-(2-hydroxy-4-octoxyphenyl)methanone and molecular formula C21H25FO3 , is a substituted benzophenone derivative. It is structurally characterized by a 4-fluorophenyl moiety linked to a 2-hydroxy-4-(octyloxy)phenyl group via a ketone bridge [1]. The compound is listed as an industrial additive and is noted for its potential roles as a UV photoinitiator and absorber, leveraging the benzophenone core's known photochemical properties [2]. Its unique combination of a hydrophobic octyloxy chain, an intramolecularly hydrogen-bonded hydroxy ketone, and an electron-withdrawing fluorine substituent defines its physicochemical profile.

Why In-Class Substitution of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (84794-99-0) is Not Trivial


While benzophenone derivatives are a well-established class of photoinitiators and UV absorbers, their performance is highly sensitive to specific substitutions. The target compound, 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone, incorporates a para-fluorine on one ring and a 2-hydroxy-4-octyloxy pattern on the other. This is not a standard, off-the-shelf benzophenone like Benzophenone-12 (Octabenzone, CAS 1843-05-6), which lacks the fluorine atom [1]. The presence of fluorine is known to alter electronic properties and can influence surface migration and compatibility in fluorinated polymer systems [2]. Therefore, simply replacing this compound with a cheaper, non-fluorinated analog like UV-531 could lead to unexpected changes in formulation stability, curing kinetics, or final material properties in specialized applications . However, it must be noted that direct, published quantitative comparisons for this specific molecule are currently absent from the public scientific record.

Quantitative Evidence for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (84794-99-0): An Evidence-Based Procurement Guide


Structural Differentiation from the Non-Fluorinated Analog: Octabenzone (UV-531)

The target compound is the 4-fluorophenyl analog of the widely used UV-531 (Octabenzone, CAS 1843-05-6). The primary differentiation is the presence of a fluorine atom on the ketone-linked phenyl ring [1]. While quantitative performance data for the target compound is not available in the public domain, this is the key structural difference from its closest comparator.

UV Absorber Benzophenone Polymer Additive

Physicochemical Profile and Computed Properties

The compound has a molecular formula of C21H25FO3 and a molecular weight of 344.4 g/mol . Computed properties include an exact mass of 344.179, one hydrogen bond donor, and four hydrogen bond acceptors [1]. These values are consistent with the class but do not provide specific differentiation.

Physicochemical Properties Computational Chemistry Molecular Descriptor

Validated Application Scenarios for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (84794-99-0)


Specialty Photoinitiator for UV-Curable Systems

Based on its class, 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone is proposed as a photoinitiator in UV-curable coatings, inks, and adhesives . The benzophenone core allows it to absorb UV light and generate radicals to initiate polymerization. The fluorine substituent is a key differentiator, as it can modify the compound's solubility and compatibility, particularly in fluorinated or highly non-polar monomer systems where standard initiators may have limited solubility [1]. However, this is a class-level inference. No specific polymerization kinetics or efficiency data for this exact compound were found.

UV Absorber for Polymer Stabilization

The compound is structurally related to benzophenone-type UV absorbers like UV-531 and is therefore a candidate for protecting polymers (e.g., polyethylene, polypropylene, PVC) against UV-induced degradation [2]. The long octyloxy chain is known to enhance compatibility with polyolefins, while the fluorine may provide additional benefits like reduced surface energy or improved thermal stability [3]. As with photoinitiation, this is a class-level inference. Direct weathering or stabilization data comparing this compound to standard UV-531 is not publicly available.

Research Intermediate in Fluorinated Compound Synthesis

Given its defined structure and functional groups, this ketone serves as a potential synthetic intermediate. The presence of a reactive hydroxy group adjacent to the ketone, combined with the modifiable fluorine atom, makes it a versatile building block for creating more complex molecules for medicinal chemistry or materials science research [4]. Its primary procurement value in this context lies in its well-defined identity and purity, as confirmed by its CAS registry and EINECS number .

Technical Documentation Hub

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